molecular formula C23H32N4O2 B4526087 12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B4526087
M. Wt: 396.5 g/mol
InChI Key: AIICKNQBVIUQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline derivative family, characterized by a bicyclic quinazoline core fused with an azepine ring. The structural uniqueness arises from the N-(2,2,6,6-tetramethylpiperidin-4-yl) carboxamide substituent, which confers steric bulk and lipophilicity. Such modifications are critical for enhancing binding specificity and pharmacokinetic properties, particularly in targeting enzymes or receptors in therapeutic applications .

Properties

IUPAC Name

12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-22(2)13-16(14-23(3,4)26-22)24-20(28)15-9-10-17-18(12-15)25-19-8-6-5-7-11-27(19)21(17)29/h9-10,12,16,26H,5-8,11,13-14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIICKNQBVIUQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the construction of the azepine ring, and the final coupling with the quinazoline moiety.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines with ketones or aldehydes under acidic or basic conditions.

    Construction of Azepine Ring: The azepine ring is formed through a series of cyclization reactions involving amines and dihalides or through the reduction of azepinones.

    Coupling with Quinazoline Moiety: The final step involves the coupling of the piperidine-azepine intermediate with a quinazoline derivative, typically using coupling agents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azepine rings, using oxidizing agents such as TEMPO or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: TEMPO, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

    Chemistry: Used as a catalyst or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and azepine rings may facilitate binding to these targets, while the quinazoline moiety can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes and molecular

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Features
Target Compound (2,2,6,6-tetramethylpiperidin-4-yl) C23H31N3O2* ~381.5 Bulky, lipophilic piperidine group; enhances membrane permeability
N-Benzyl analog () C21H21N3O2 347.4 Benzyl group; moderate lipophilicity, aromatic interactions
N-(2-Hydroxy-2-phenylethyl) () C22H23N3O3 377.4 Hydroxyl group; increased polarity, hydrogen bonding potential
N-(3-Chlorobenzyl) () C21H22ClN3O2 368.43 Chlorine atom; electronegative, enhances receptor binding
N-(3-Chloro-4-fluorophenyl) () C21H22ClFN3O2 382.9 Halogenated aryl group; improved bioactivity and selectivity
N-(1-Methyl-4-piperidyl) () C22H25N3O2 ~363.5 Methylpiperidine; balances lipophilicity and solubility

Physicochemical Properties

  • Solubility : Hydroxyl and polar groups () improve aqueous solubility, whereas halogenated and bulky substituents () favor lipid solubility.
  • Stability : Tetramethylpiperidine’s steric bulk (target compound) enhances metabolic stability, reducing hepatic clearance compared to benzyl analogs .

Structure-Activity Relationships (SAR)

  • Quinazoline Core : Essential for binding to biological targets (e.g., kinases, DNA topoisomerases). Modifications here are rare in the evidence.
  • Amide Substituents :
    • Aromatic Groups (Benzyl, Phenyl) : Enhance π-π stacking with hydrophobic pockets ().
    • Halogenation (Cl, F) : Increases electronegativity and binding affinity ().
    • Bulky Aliphatic Groups (Piperidine) : Improve selectivity for sterically constrained targets but may reduce solubility ().

Biological Activity

The compound 12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a novel heterocyclic compound that belongs to the quinazoline family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of the specified compound, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be described using the following key features:

  • Core Structure : Quinazoline scaffold with a hexahydroazepine moiety.
  • Functional Groups : Presence of a carboxamide and a ketone group which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial activity. For instance:

  • Activity Against Bacteria : Compounds derived from quinazoline structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 1 µg/mL .
CompoundMIC (µg/mL)Target Bacteria
Compound 121S. aureus
Compound 92E. faecalis
Compound 104S. pneumoniae

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied:

  • Cell Line Studies : The compound exhibited cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be around 15.3 µg/mL for HepG2 cells .
Cell LineIC50 (µg/mL)Reference
HepG215.3
MCF-7Not specified

The mechanism by which quinazoline derivatives exert their biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymes : The presence of specific functional groups may allow these compounds to inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins .

Study on Quinazoline Derivatives

A comprehensive study evaluated a series of quinazoline derivatives for their antibacterial and anticancer activities. The findings indicated that modifications at specific positions on the quinazoline ring significantly influenced both antimicrobial and anticancer activities. For example:

  • A derivative with a hydroxyl group at position 2 showed enhanced activity against both S. aureus and HepG2 cells compared to other analogs lacking this substitution .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during cyclization to minimize side products .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring-closing reactions .
  • Yield tracking : Use TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) to monitor reaction progress .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy :
    • ¹H NMR : Confirm substituent integration (e.g., tetramethylpiperidine protons at δ 1.2–1.5 ppm) .
    • ¹³C NMR : Identify carbonyl signals (C=O at ~170 ppm) and aromatic carbons .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Table 1 : Key Analytical Parameters

TechniqueCritical ParametersExpected Outcomes
¹H NMRSolvent: CDCl₃, 400 MHzIntegration ratios matching molecular formula
HPLCGradient: 30–70% ACN in 20 minSingle peak at λ = 254 nm

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:
SAR studies require iterative synthesis and biological testing:

Functional group modulation :

  • Replace the tetramethylpiperidine group with other amines (e.g., piperazine, morpholine) to assess steric/electronic effects .
  • Modify the quinazoline core’s oxidation state (e.g., 12-oxo vs. 12-hydroxy derivatives) .

Biological assays :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Enzyme inhibition : Test affinity for kinases or proteases via fluorescence polarization .

Computational modeling :

  • Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Key Consideration : Use a standardized assay protocol (e.g., fixed incubation time, triplicate measurements) to ensure data comparability .

Advanced: What experimental designs address contradictory biological activity data across studies?

Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., ISO 10993-5) .
  • Batch validation : Re-synthesize and re-test the compound in parallel with reference standards .
  • Multi-parametric analysis : Use factorial design experiments to isolate variables (e.g., pH, serum concentration) influencing activity .

Case Study : If one study reports IC₅₀ = 10 µM (HeLa cells) and another IC₅₀ = 50 µM (A549 cells):

  • Re-test both cell lines under identical conditions (e.g., 48 hr exposure, 10% FBS) .
  • Perform proteomic profiling to identify differential target expression between cell lines .

Advanced: How can the mechanism of action be elucidated for this compound?

Answer:
Mechanistic studies require a multi-disciplinary approach:

Target identification :

  • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
  • RNAi screening : Knock down suspected targets (e.g., kinases) and assess resistance .

Pathway analysis :

  • Transcriptomics (RNA-seq) to map gene expression changes post-treatment .
  • Metabolomics (GC-MS) to identify disrupted metabolic pathways .

In vivo validation :

  • Xenograft models (e.g., nude mice) to confirm efficacy and toxicity .

Critical Note : Include negative controls (e.g., scrambled siRNA, vehicle-treated cohorts) to validate specificity .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Lyophilized powder at –20°C in amber vials to prevent photodegradation .
  • Solubility : DMSO stock solutions (10 mM) stored at –80°C; avoid freeze-thaw cycles (>3x) .
  • Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How can metabolic pathways and degradation products be characterized?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
  • Degradation studies :
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C) to identify hydrolytic byproducts .
    • Photostability: Expose to UV light (λ = 365 nm) and track changes via TLC .
  • Structural elucidation : Use NMR and HRMS to confirm metabolite structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
12-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.